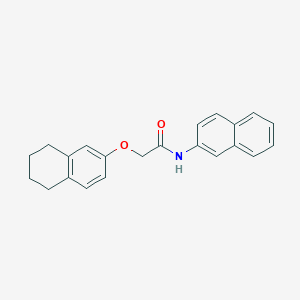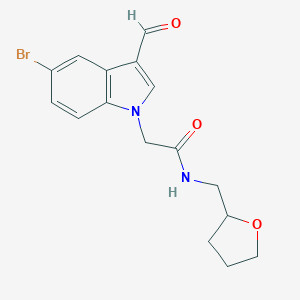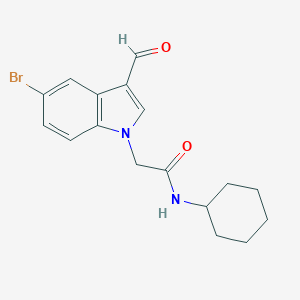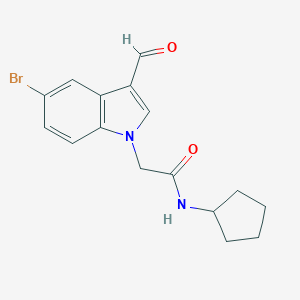![molecular formula C25H21Cl2IN4O6 B297524 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297524.png)
2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide, also known as Compound A, is a synthetic compound that has been studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways that are involved in cell proliferation and survival. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
Biochemical and Physiological Effects:
2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and to inhibit the growth of certain bacteria. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A in lab experiments is its potential for use in cancer research and the development of cancer treatments. However, the complex synthesis method and limited availability of the compound may make it difficult to use in some experiments. Additionally, the potential side effects of the compound on non-cancerous cells must be carefully considered.
Direcciones Futuras
There are a number of potential future directions for research on 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A. One area of interest is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of the compound. Finally, the potential for the development of cancer treatments using 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A should be further explored.
Métodos De Síntesis
2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A is synthesized through a multi-step process that involves the reaction of various reagents and solvents. The synthesis method is complex and requires a high level of expertise in organic chemistry. The exact details of the synthesis method are beyond the scope of this paper, but it should be noted that the synthesis of 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A is challenging and requires careful attention to detail.
Aplicaciones Científicas De Investigación
2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide A has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for the development of cancer treatments. Additionally, it has been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease.
Propiedades
Nombre del producto |
2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide |
|---|---|
Fórmula molecular |
C25H21Cl2IN4O6 |
Peso molecular |
671.3 g/mol |
Nombre IUPAC |
N//'-[(E)-[4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxyphenyl]methylideneamino]-N-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C25H21Cl2IN4O6/c1-36-19-9-4-3-7-17(19)31-24(34)25(35)32-29-12-14-10-16(28)23(20(11-14)37-2)38-13-21(33)30-18-8-5-6-15(26)22(18)27/h3-12H,13H2,1-2H3,(H,30,33)(H,31,34)(H,32,35)/b29-12+ |
Clave InChI |
AJXYRZNGBYXYJO-XKJRVUDJSA-N |
SMILES isomérico |
COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=C(C(=C2)I)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl)OC |
SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)I)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl)OC |
SMILES canónico |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)I)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297452.png)



![2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B297456.png)

![5-bromo-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297458.png)
![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297461.png)
![5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297462.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297463.png)